1,2-Dioleoyl-3-linolein (CAS: 2190-20-7), commonly designated as OOL, is a highly purified, asymmetric mixed triacylglycerol (TAG) characterized by oleic acid chains at the sn-1 and sn-2 positions and a linoleic acid chain at the sn-3 position. With a molecular weight of 883.42 g/mol and a lipid number of TG(18:1/18:1/18:2), this compound serves as a critical baseline material in lipidomics, food science, and pharmaceutical lipid formulation. In procurement contexts, OOL is primarily sourced as an analytical standard for the quality control of high-value vegetable and seed oils (such as olive oil and Coix seed extracts), where its exact concentration is a regulatory marker for authenticity. Additionally, its specific structural asymmetry makes it a fundamental precursor and reference material for evaluating lipid crystallization behavior, oxidative stability thresholds, and stereospecific lipase digestion kinetics in both industrial food processing and advanced drug delivery systems [1].
Substituting 1,2-Dioleoyl-3-linolein with symmetrical triacylglycerols like Triolein (OOO) or Trilinolein (LLL), or even its positional isomer 1,3-dioleoyl-2-linolein (OLO), fundamentally compromises analytical and functional integrity. In thermal processing and formulation, the introduction of the diene structure of linoleic acid at the sn-3 position drastically depresses the melting point and alters the crystallization polymorphism compared to the fully monounsaturated Triolein [1]. In biological and nutritional assays, generic substitution fails because pancreatic lipases exhibit strict sn-1 and sn-3 stereospecificity. Using OLO instead of OOL alters the resulting sn-2 monoacylglycerol byproduct (yielding 2-linoleoylglycerol instead of 2-oleoylglycerol), which completely invalidates downstream bioavailability and intestinal absorption modeling [2]. Consequently, for precise thermal profiling, oxidative degradation tracking, or metabolic modeling, the exact sn-positional asymmetry of OOL is non-negotiable.
The physical state and phase transition behavior of lipid excipients dictate the stability of spreadable fats and lipid nanoparticles. Differential Scanning Calorimetry (DSC) and X-ray diffraction reveal that OOL exhibits a melting point of approximately -4 to -3 °C and crystallizes into three polymorphic forms (α, β'2, and β'1). In direct contrast, the symmetrical baseline Triolein (OOO) melts at a higher temperature (4 to 5 °C) and forms five distinct polymorphs (α, β'2, β'1, β2, and β1) [1]. This restricted polymorphism and lower melting threshold in OOL are driven by the steric hindrance of the sn-3 linoleic acid.
| Evidence Dimension | Melting point and polymorphic forms |
| Target Compound Data | OOL: Melting point -4 to -3 °C; forms α, β'2, β'1 polymorphs |
| Comparator Or Baseline | Triolein (OOO): Melting point 4 to 5 °C; forms α, β'2, β'1, β2, β1 polymorphs |
| Quantified Difference | OOL melts 7-9 °C lower than OOO and lacks the highly stable β2 and β1 crystal forms. |
| Conditions | DSC cooling from melt at 0.5 to 15 °C/min and heating at 2 to 15 °C/min |
Procurement for cold-chain lipid formulations or spreadable fats requires exact phase transition data to prevent unwanted crystallization and phase separation during storage.
In vitro digestion models rely on accurate TAG substrates to mimic human metabolism. Pancreatic lipases specifically hydrolyze fatty acids at the sn-1 and sn-3 positions. Digestion of OOL yields free oleic acid, free linoleic acid, and a highly conserved 2-oleoyl-monoacylglycerol (sn-2 MAG) which is directly absorbed by the intestines. Substituting OOL with the positional isomer 1,3-dioleoyl-2-linolein (OLO) results in the release of two free oleic acids and a 2-linoleoyl-monoacylglycerol [1]. This structural difference alters the micellar solubilization and subsequent transport of the lipid payload.
| Evidence Dimension | sn-2 monoacylglycerol (MAG) retention |
| Target Compound Data | OOL yields 2-oleoyl-MAG |
| Comparator Or Baseline | OLO yields 2-linoleoyl-MAG |
| Quantified Difference | 100% divergence in the chemical identity of the bioavailable sn-2 MAG intermediate. |
| Conditions | In vitro pancreatic lipase hydrolysis assays |
Buyers formulating specialized nutritional lipids or studying lipid absorption must use the exact positional isomer to ensure the correct fatty acid is retained for intestinal transport.
The presence of the doubly unsaturated linoleic acid at the sn-3 position makes OOL significantly more reactive to thermal oxidation than fully monounsaturated TAGs. Under controlled heating (180 °C), OOL rapidly forms specific oxidative derivatives, including oxygenated and dehydrogenated species (e.g., C57H102O8, representing OOL+2O with epoxystearic acid moieties). Triolein (OOO), possessing only three double bonds compared to OOL's four, exhibits a slower oxidation kinetic profile and forms a different spectrum of primary hydroperoxides [1].
| Evidence Dimension | Formation of oxidative derivatives (ox-TAGs) |
| Target Compound Data | OOL forms specific C57H102O8 (OOL+2O) epoxide derivatives rapidly |
| Comparator Or Baseline | Triolein (OOO) forms C57H104O7 (OOO+O) at a slower rate |
| Quantified Difference | OOL yields higher-order oxygenated species due to the 33% increase in total double bonds vs OOO. |
| Conditions | Controlled ventilation heating at 180 °C monitored by UPLC-Q-TOF-MS |
For industrial food processing research, selecting OOL provides a realistic, structurally accurate marker for tracking the degradation and shelf-life of linoleic-containing vegetable oils.
In the quality control of pharmacopeial-grade seed oils (e.g., Coix seed), OOL is utilized as a mandatory quantitative marker. HPLC-ELSD and LC-MS/MS methods effectively resolve OOL from closely related TAGs. OOL presents a distinct [M+H]+ ion at m/z 883.42, which cleanly separates chromatographically from Triolein (m/z 885.4) and Trilinolein (m/z 879.4). Furthermore, MS/MS fragmentation of OOL yields specific diacylglycerol product ions corresponding to the loss of linoleic acid versus oleic acid, allowing unambiguous differentiation from its positional isomers [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) and fragmentation |
| Target Compound Data | OOL: m/z 883.42 |
| Comparator Or Baseline | Triolein (OOO): m/z 885.4 |
| Quantified Difference | A 2.0 Da mass shift and distinct retention time allow baseline resolution in complex lipid mixtures. |
| Conditions | UHPLC-Q-TOF-MS positive ion mode |
Procurement of high-purity OOL is essential for laboratories requiring exact calibration standards to meet pharmacopeial compliance for seed oil authentication.
Because OOL can be baseline-resolved from OOO and LLL via LC-MS/MS, it is the correct choice for serving as an analytical standard in the authentication of high-value oils. It is explicitly required for evaluating the total triacylglycerol content in Coix seed extracts to meet US and Chinese pharmacopeial standards [1].
Given its specific melting point (-4 to -3 °C) and limited polymorphic behavior compared to symmetrical TAGs, OOL is highly relevant for Differential Scanning Calorimetry (DSC) studies aimed at formulating semi-solid fat blends. It acts as a precise model compound for predicting the crystallization network and phase separation in cold-chain lipid systems [2].
Due to strict lipase stereospecificity, OOL is the required substrate for digestion assays where the goal is to track the intestinal absorption of 2-oleoyl-monoacylglycerol. It cannot be substituted by positional isomers if the downstream metabolic modeling of oleic vs. linoleic acid transport is to remain accurate [3].
Because of the diene structure at the sn-3 position, OOL is utilized as a precursor to study the formation of specific epoxystearic and hydroperoxide derivatives during high-temperature processing (e.g., frying). It provides a more realistic degradation profile for linoleic-containing vegetable oils than fully monounsaturated baselines like Triolein[4].